molecular formula C8H13N3O B12868763 1-Butanone, 3-methyl-1-(5-methyl-1H-1,2,3-triazol-4-yl)- CAS No. 648895-44-7

1-Butanone, 3-methyl-1-(5-methyl-1H-1,2,3-triazol-4-yl)-

Cat. No.: B12868763
CAS No.: 648895-44-7
M. Wt: 167.21 g/mol
InChI Key: MDIPDZRJAUWDCJ-UHFFFAOYSA-N
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Description

3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with similar structural features.

    1,2,4-Triazole: Another triazole isomer with different properties.

    Benzotriazole: A triazole derivative with additional aromaticity.

Uniqueness

3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

648895-44-7

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methyl-1-(5-methyl-2H-triazol-4-yl)butan-1-one

InChI

InChI=1S/C8H13N3O/c1-5(2)4-7(12)8-6(3)9-11-10-8/h5H,4H2,1-3H3,(H,9,10,11)

InChI Key

MDIPDZRJAUWDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C1C(=O)CC(C)C

Origin of Product

United States

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